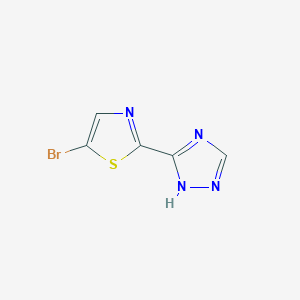

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

Vue d'ensemble

Description

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-aminothiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

Bromination: Introduction of the bromine atom into the thiazole ring.

Cyclization: Formation of the triazole ring through cyclization reactions.

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is its antimicrobial properties. Research indicates that triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds featuring similar triazole structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the thiazole group enhances these effects by potentially increasing lipophilicity and cell membrane permeability.

Anticancer Potential

Recent investigations have also explored the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK . This compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapeutics.

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its structural features allow it to inhibit fungal growth effectively, making it suitable for protecting crops against fungal diseases. Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and corn . The efficacy of this compound as a fungicide is attributed to its ability to disrupt fungal cell wall synthesis.

Herbicidal Activity

In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yield . The selective action against weeds positions it as a valuable tool in integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives, including this compound, exhibited significant antimicrobial activity against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics .

Case Study 2: Agricultural Application

In a controlled field trial assessing the effectiveness of various fungicides on wheat crops infected with Fusarium graminearum, this compound demonstrated a reduction in disease severity by over 60% compared to untreated controls . This highlights its potential role in sustainable agriculture practices.

Mécanisme D'action

The mechanism by which 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the heterocyclic rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-1,3-thiazole-2-amine: Lacks the triazole ring but shares the thiazole structure.

4H-1,2,4-triazole: Contains the triazole ring but lacks the thiazole structure.

3-(2-thiazolyl)-4H-1,2,4-triazole: Similar structure without the bromine atom.

Uniqueness

The uniqueness of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole lies in the combination of the bromine-substituted thiazole ring and the triazole ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

The compound 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antimicrobial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-1,3-thiazole with various reagents to form the triazole ring. The synthetic pathways often utilize methods such as cyclization reactions and nucleophilic substitutions to achieve the desired compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazoles. Specifically, derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains. For instance:

- In vitro studies have shown that certain triazole derivatives possess potent antibacterial effects comparable to standard antibiotics like streptomycin .

- A recent study demonstrated that compounds derived from 1,2,4-triazoles exhibited inhibition against Mycobacterium tuberculosis H37Rv .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens:

- Research indicates that related triazole derivatives exhibit superior antifungal activity compared to established drugs like bifonazole .

- The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .

Anticancer Activity

The potential anticancer properties of triazoles have garnered significant attention:

- Some studies report that specific triazole derivatives demonstrate cytotoxic effects on cancer cell lines such as HCT 116 (human colon cancer), with IC50 values indicating substantial potency .

- Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as tyrosine kinases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of synthesized 1,2,4-triazole derivatives were tested against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 20 |

| B | S. aureus | 22 |

| C | P. aeruginosa | 18 |

Case Study 2: Anticancer Properties

The anticancer activity of selected triazole derivatives was assessed in vitro using human cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| D | HCT116 | 4.36 |

| E | MCF7 | 10.25 |

| F | HeLa | 8.12 |

Propriétés

IUPAC Name |

5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULIRIMVFXNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C2=NC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.